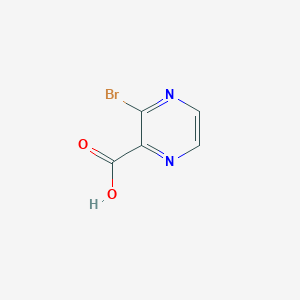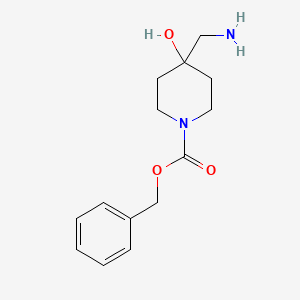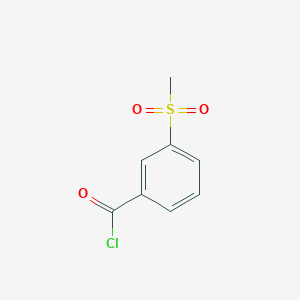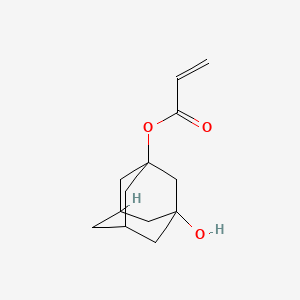
Acrylate de 3-hydroxyadamantan-1-yle
Vue d'ensemble
Description
3-Hydroxyadamantan-1-yl acrylate is a compound that falls within the broader category of 3-hydroxy-2-aryl acrylates, which have been identified as significant in the field of organic and medicinal chemistry. These compounds serve as versatile building blocks for a variety of bioactive compounds and are crucial precursors in the synthesis of natural products and essential drugs .
Synthesis Analysis
The synthesis of 3-hydroxy-2-aryl acrylates, which would include 3-hydroxyadamantan-1-yl acrylate, involves different approaches that have been outlined in the literature. These methods are significant for their applications in creating a variety of chemical compounds. For instance, the hetero-dimerization of acrylates with 1,3-dienes has been reported to produce enantio-pure skipped 1,4-diene esters, which are valuable in organic synthesis. This process utilizes cobalt salts and chiral ligands, indicating the potential for synthesizing 3-hydroxyadamantan-1-yl acrylate through similar catalytic methods .
Molecular Structure Analysis
The molecular structure of 3-hydroxyadamantan-1-yl acrylate, while not explicitly detailed in the provided papers, can be inferred to contain both electrophilic and nucleophilic centers based on the general structure of 3-hydroxy-2-aryl acrylates. This dual nature contributes to its reactivity and utility in various chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of 3-hydroxy-2-aryl acrylates suggests that 3-hydroxyadamantan-1-yl acrylate could participate in a range of chemical reactions. For example, the base-catalyzed tandem reaction of acrylates has been used to synthesize 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates under mild conditions with good to excellent yields. This indicates that similar strategies could be applied to 3-hydroxyadamantan-1-yl acrylate for the synthesis of novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxyadamantan-1-yl acrylate can be partially understood by examining related acrylates. For instance, the odour properties of acrylates have been studied, revealing that the presence of a hydroxyl group, as in hydroxylated acrylates, tends to reduce odour activity. This suggests that 3-hydroxyadamantan-1-yl acrylate may also exhibit lower odour activity compared to other acrylates without hydroxyl groups . Additionally, the synthesis of polyurethane acrylate containing hydroxylated segments indicates that 3-hydroxyadamantan-1-yl acrylate could be used in the development of polymers with specific properties, such as UV curability .
Applications De Recherche Scientifique
Synthèse de dérivés adamantaniques insaturés
L'acrylate de 3-hydroxyadamantan-1-yle peut être utilisé dans la synthèse de dérivés adamantaniques insaturés . Ces dérivés présentent une grande réactivité, ce qui les rend utiles comme matières premières pour la synthèse de divers dérivés adamantaniques fonctionnels .
Production de monomères
La grande réactivité des dérivés adamantaniques insaturés, y compris l'this compound, permet leur utilisation dans la production de monomères . Ces monomères peuvent ensuite être utilisés pour créer des polymères.
3. Création de carburants et d'huiles thermiquement stables et à haute énergie Les dérivés adamantaniques insaturés, tels que l'this compound, peuvent être utilisés dans la création de carburants et d'huiles thermiquement stables et à haute énergie . Cela est dû à leur grande réactivité et stabilité.
Développement de composés bioactifs
L'this compound peut être utilisé dans le développement de composés bioactifs . Ces composés peuvent avoir diverses applications dans le domaine de la médecine et de la pharmacologie.
Applications pharmaceutiques
L'this compound peut être utilisé dans la synthèse de produits pharmaceutiques . Par exemple, il peut être utilisé dans la synthèse de Gliptines, une classe de médicaments utilisés pour traiter le diabète .
6. Production de polymères volumineux de type diamant (diamantoïdes) Les dérivés adamantaniques insaturés, tels que l'this compound, peuvent être utilisés dans la production de polymères volumineux de type diamant, également connus sous le nom de diamantoïdes . Ces matériaux ont des applications potentielles dans divers domaines scientifiques et pratiques.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that adamantine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Adamantine derivatives are often involved in hydrophobic interactions with their targets due to their unique structure .
Pharmacokinetics
Adamantine derivatives are generally known for their good bioavailability due to their lipophilic nature .
Result of Action
Adamantine derivatives have been known to exhibit a variety of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Action Environment
The stability and efficacy of adamantine derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Analyse Biochimique
Biochemical Properties
3-Hydroxyadamantan-1-yl acrylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between 3-Hydroxyadamantan-1-yl acrylate and esterases results in the cleavage of the acrylate group, leading to the formation of 3-hydroxyadamantane and acrylic acid. This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of this compound .
Cellular Effects
3-Hydroxyadamantan-1-yl acrylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3-Hydroxyadamantan-1-yl acrylate can impact cellular metabolism by altering the activity of key metabolic enzymes. These effects are essential for understanding the potential therapeutic and toxicological implications of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyadamantan-1-yl acrylate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Hydroxyadamantan-1-yl acrylate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Hydroxyadamantan-1-yl acrylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating gene expression and enhancing metabolic activity. At high doses, 3-Hydroxyadamantan-1-yl acrylate can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
3-Hydroxyadamantan-1-yl acrylate is involved in several metabolic pathways. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Hydroxyadamantan-1-yl acrylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, 3-Hydroxyadamantan-1-yl acrylate can bind to specific proteins, which facilitate its distribution to various cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and potential therapeutic applications .
Propriétés
IUPAC Name |
(3-hydroxy-1-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDKCSYKDZNMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944261 | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216581-76-9 | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216581-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-hydroxytricyclo[3.3.1.13,7]dec-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Hydroxy-1-adamantyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Acryloyloxy-3-hydroxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

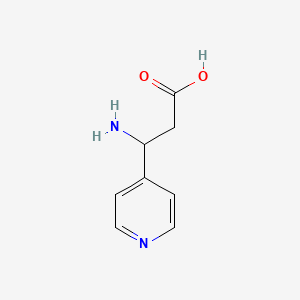
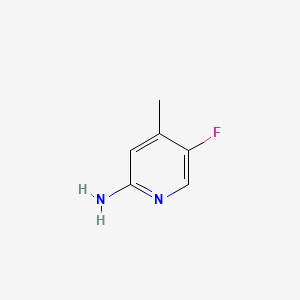
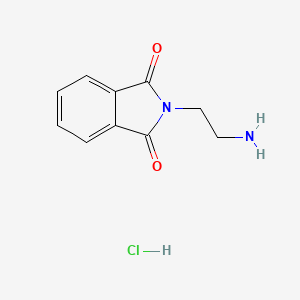
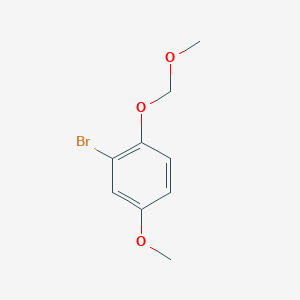
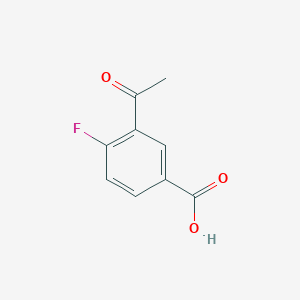
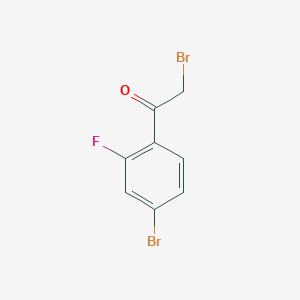
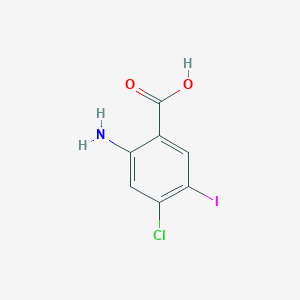
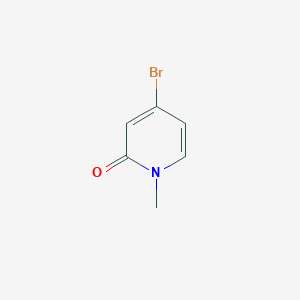


![(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid](/img/structure/B1291620.png)
